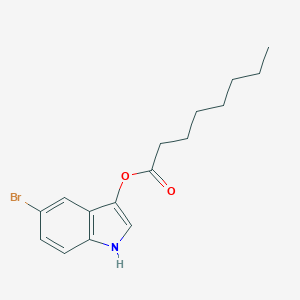

5-bromo-1H-indol-3-yl octanoate

説明

5-Bromo-1H-indol-3-yl octanoate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly known for its use as an esterase chromogenic substrate with C8 specificity, which, upon cleavage, produces a blue precipitate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indol-3-yl octanoate typically involves the esterification of 5-bromo-1H-indole-3-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

5-Bromo-1H-indol-3-yl octanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Substitution: Common reagents include organometallic compounds like Grignard reagents or palladium-catalyzed cross-coupling reactions.

Major Products Formed

Hydrolysis: 5-Bromo-1H-indole-3-carboxylic acid and octanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Enzyme Activity Detection

5-Bromo-1H-indol-3-yl octanoate acts as a chromogenic substrate for esterases, particularly those with C8 activity. Upon hydrolysis, it produces a blue precipitate of 5-bromo-1H-indole-3-ol, allowing for visual detection and quantification of esterase activity. This property is crucial in various biochemical assays where monitoring enzyme activity is essential .

Drug Discovery

The compound's ability to serve as an esterase substrate has sparked interest in its potential applications within drug discovery. Researchers are exploring its use in developing new therapeutic agents by studying enzyme kinetics and substrate specificity. The chromogenic nature of this compound facilitates real-time monitoring of enzymatic reactions, which is invaluable in screening potential drug candidates .

Microbiological Applications

In microbiology, the compound is utilized to measure esterase activity in microbial samples. This application helps in assessing microbial metabolism and enzyme production, providing insights into microbial physiology and ecology .

Case Study 1: Esterase Activity Assay

In a study aimed at characterizing esterase enzymes from various sources, researchers utilized this compound as a substrate to evaluate enzyme kinetics. The results demonstrated that different esterases exhibited varying levels of activity against this substrate, highlighting its utility in differentiating enzyme types based on their substrate specificity.

Case Study 2: Drug Development Screening

A research team investigating novel anti-infective agents incorporated this compound into their screening assays to identify compounds that inhibit esterase activity in pathogenic bacteria. The chromogenic response allowed for rapid assessment of compound efficacy, leading to the identification of several promising candidates for further development .

作用機序

The primary mechanism of action of 5-bromo-1H-indol-3-yl octanoate involves its cleavage by esterases. The compound acts as a substrate for these enzymes, and upon enzymatic cleavage, it produces a blue precipitate. This reaction is used to measure esterase activity in various biological samples . The molecular targets are the active sites of esterases, where the ester bond is hydrolyzed, leading to the formation of the blue precipitate .

類似化合物との比較

Similar Compounds

5-Bromoindole: A simpler indole derivative with similar bromine substitution but lacking the octanoate ester group.

Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.

5-Bromo-4-chloro-3-indolyl phosphate: Another chromogenic substrate used in various biochemical assays.

Uniqueness

5-Bromo-1H-indol-3-yl octanoate is unique due to its specific application as a chromogenic substrate for esterases with C8 specificity. This specificity allows for precise detection and measurement of esterase activity, making it valuable in biochemical research and diagnostic applications .

生物活性

5-Bromo-1H-indol-3-yl octanoate is a synthetic compound that has garnered attention for its biological activity, particularly as a substrate for esterases. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula C16H20BrNO2 and a molar mass of approximately 338.24 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and an octanoate group at the 3-position. This unique configuration contributes to its biochemical properties, particularly its role as a chromogenic substrate in enzyme assays.

Biological Activity

Esterase Substrate Activity

The primary biological activity of this compound lies in its function as a substrate for various esterases, particularly those exhibiting C8 esterase activity. Upon hydrolysis by these enzymes, the compound releases 5-bromo-1H-indole-3-ol and octanoic acid, resulting in a chromogenic response that can be visually detected as a blue precipitate. This characteristic is exploited in biochemical assays to measure esterase activity in biological samples.

Applications in Drug Discovery

Due to its ability to serve as an esterase substrate, this compound is being explored for potential applications in drug discovery. Researchers are investigating its utility in developing assays that can screen for esterase inhibitors or modulators, which could have therapeutic implications in various diseases where esterase activity is altered.

The hydrolysis reaction involving this compound is significant for understanding enzyme kinetics and specificity. The reaction can be summarized as follows:

This enzymatic cleavage not only facilitates the quantification of esterase activity but also provides insights into the mechanisms through which esterases interact with substrates.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

- Esterase Activity Assays : In one study, researchers utilized this compound to develop a sensitive assay for measuring esterase activity in microbial samples. The assay demonstrated high specificity and sensitivity, enabling real-time monitoring of enzyme kinetics.

- Enzyme Interaction Studies : Another investigation focused on the interaction kinetics between this compound and different esterase enzymes. The findings revealed variations in reaction rates based on enzyme concentration and substrate availability, providing valuable data for enzyme characterization.

Limitations and Future Directions

While this compound shows promise as a research tool, certain limitations exist:

- Specificity : The compound's interaction with non-target enzymes may lead to background noise in assays.

- Stability : It is sensitive to light and should be stored at temperatures below -15°C to maintain its integrity.

Ongoing research aims to enhance the specificity of this substrate through structural modifications and to explore its broader applications in pharmacological studies.

特性

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-69-3 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。